6-Aminophenanthridine
Overview
Description
6-Aminophenanthridine (6AP) is a compound with a molecular weight of 194.23 . It is also known as 6-Amino-phenanthridine . It selectively inhibits the protein folding activity of the ribosome (PFAR) . It interacts with the ribosome domain V rRNA and the protein substrate . 6AP is an antiprion compound that promotes mammalian prion clearance .
Molecular Structure Analysis
The empirical formula of 6AP is C13H10N2 . The InChI key is FVCXJXKLDUJOFA-UHFFFAOYSA-N .
Chemical Reactions Analysis
6AP and its derivatives interact with the ribosomal RNA (rRNA) to inhibit PFAR . The inhibition of PFAR and the affinity towards rRNA follow the order 6AP8CF3 > 6AP8Cl > 6AP .
Physical And Chemical Properties Analysis
6AP is a white to brown powder . It is soluble in DMSO at 20 mg/mL . The storage temperature is 2-8°C .
Scientific Research Applications
1. Ribosomal RNA Interactions and Protein Folding Activity
6-Aminophenanthridine (6AP) has been identified as having a significant interaction with ribosomal RNA (rRNA) and influencing protein folding activities. Studies have shown that 6AP specifically inhibits the rRNA-mediated protein folding activity of the ribosome, making it a valuable tool for researching this aspect of ribosomal function. This unique property distinguishes it from other compounds, offering a specific avenue for probing the biological role of ribosome-associated protein folding activities (Tribouillard-Tanvier et al., 2008).
2. Antiprion Activity
6AP has been isolated as an antiprion drug, exhibiting effectiveness against prion diseases in both yeast-based assays and mammalian models. Its interaction with the ribosome, specifically targeting rRNA, suggests a mechanism of action relevant to its antiprion properties. This offers a pathway for further exploration into treatments for prion-based diseases and understanding the role of prions in pathology (Bach et al., 2003).
3. Binding Mechanism with Ribosomal RNA
Research on the binding mechanism of 6AP with ribosomal RNA (rRNA) has been conducted, which is crucial for its activity in inhibiting protein folding activity. Understanding how 6AP and its derivatives bind to rRNA can provide insights into the modulation of ribosomal activities, potentially leading to the development of novel therapeutic agents (Pang et al., 2013).
4. Spectroscopic and Theoretical Studies
Spectroscopic and density functional theory (DFT) studies of 6AP and its derivatives have given insights into their activity towards rRNA. These studies help in understanding the molecular basis of 6AP's interaction with rRNA, which is critical for its inhibition of ribosomal RNA-dependent protein folding activity. Such research is vital for the design and development of more effective compounds based on the 6AP structure (Banerjee et al., 2014).
5. Synthesis and Structural Modification
Research on the synthesis of 6AP and its derivatives has been conducted to explore their potential applications further. Different methods and reactions have been developed to create 6AP efficiently. This includes studies on the synthesis of 6AP via palladium-catalyzed processes and other chemical reactions, which are crucial for facilitating its availability for research and potential therapeutic applications (Jiang et al., 2014).
Safety And Hazards
Future Directions
6AP is a potent inhibitor of yeast and mammalian prions . It also specifically inhibits PFAR, the protein-folding activity borne by domain V of the large rRNA of the large subunit of the ribosome . This suggests that PFAR could be a potential therapeutic target for human protein misfolding diseases .
properties
IUPAC Name |
phenanthridin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCXJXKLDUJOFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30232216 | |
Record name | 6-Phenanthridinamine (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30232216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminophenanthridine | |
CAS RN |
832-68-8 | |
Record name | 6-Aminophenanthridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenanthridine, 6-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Phenanthridinamine (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30232216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 832-68-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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